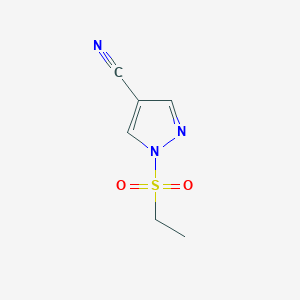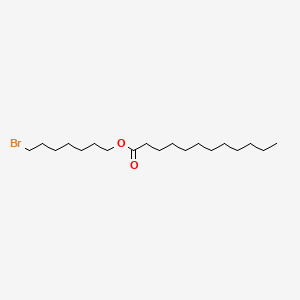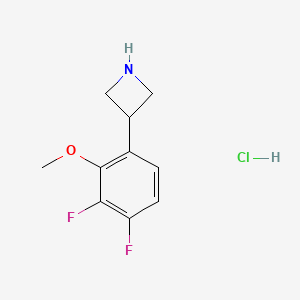
3-(3,4-Difluoro-2-methoxyphenyl)azetidine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Difluoro-2-methoxyphenyl)azetidine Hydrochloride is a chemical compound with the molecular formula C10H11F2NO·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of fluorine and methoxy groups on the phenyl ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluoro-2-methoxyphenyl)azetidine Hydrochloride typically involves the reaction of 3,4-difluoro-2-methoxybenzylamine with azetidine under specific conditions. The reaction is carried out in the presence of a suitable base and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, starting from commercially available precursors. The process includes purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the azetidine ring or the phenyl ring, depending on the reagents used.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
- Oxidation products include aldehydes and acids.
- Reduction products may include partially or fully reduced azetidine derivatives.
- Substitution products depend on the nucleophile used, leading to various substituted phenyl azetidines.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Difluoro-2-methoxyphenyl)azetidine Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 3-(3,4-Difluoro-2-methoxyphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The azetidine ring provides structural rigidity, contributing to its unique biological effects.
Vergleich Mit ähnlichen Verbindungen
- 3-(3,4-Difluorophenoxy)azetidine Hydrochloride
- 3-(4-Fluorophenyl)azetidine Hydrochloride
- 3-(2-(Trifluoromethyl)phenyl)azetidine Hydrochloride
- 3-(4-Methoxyphenoxy)azetidine Hydrochloride
Comparison: Compared to these similar compounds, 3-(3,4-Difluoro-2-methoxyphenyl)azetidine Hydrochloride stands out due to the presence of both fluorine and methoxy groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups provides a unique profile, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H12ClF2NO |
|---|---|
Molekulargewicht |
235.66 g/mol |
IUPAC-Name |
3-(3,4-difluoro-2-methoxyphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C10H11F2NO.ClH/c1-14-10-7(6-4-13-5-6)2-3-8(11)9(10)12;/h2-3,6,13H,4-5H2,1H3;1H |
InChI-Schlüssel |
GHOYHWNQJFOGRB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1F)F)C2CNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-1-(4-methylphenyl)-O-[(4-methylphenyl)sulfonyl]oxime ethanone](/img/structure/B13715568.png)
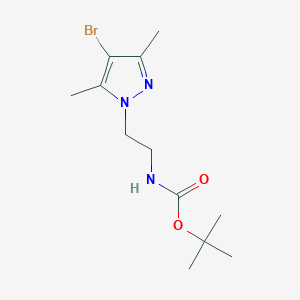
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B13715588.png)
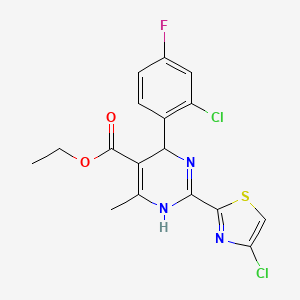
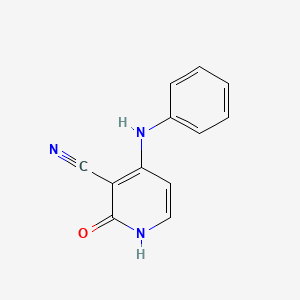
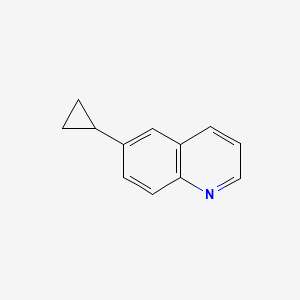
![7-(Difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13715602.png)
![2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13715610.png)
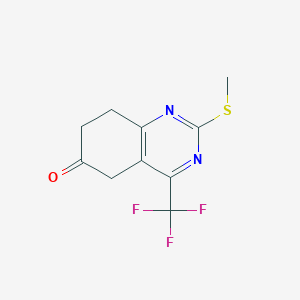
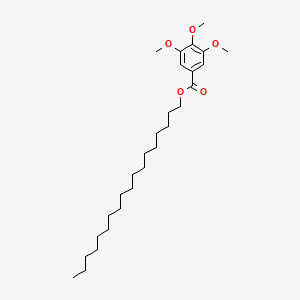
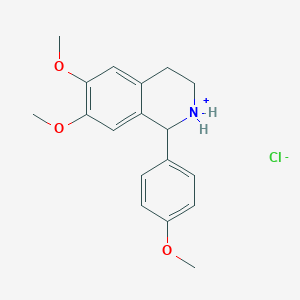
![2-Amino-7-methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13715639.png)
